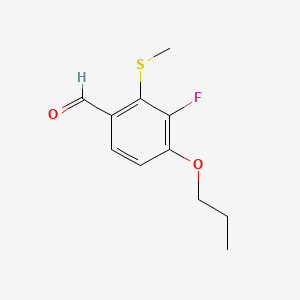![molecular formula C25H30N3O3P B14755208 1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine CAS No. 1060-41-9](/img/structure/B14755208.png)
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine is a complex organic compound that belongs to the class of tertiary phosphines. This compound is characterized by the presence of a phosphorus atom bonded to two nitrogen atoms, an oxygen atom, and three phenyl groups, two of which are substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine typically involves the reaction of chlorophosphines with Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal synthetic approach . This method allows for the formation of the desired phosphine compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups can be replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
科学研究应用
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The methoxyphenyl groups can enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity .
相似化合物的比较
Similar Compounds
- N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
- 2,3-bis(4-methoxyphenyl)-1-methyl-1H-indole
- 1,2-Bis[(3-methoxyphenyl)methyl]benzene
Uniqueness
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine is unique due to its specific arrangement of methoxyphenyl groups and the presence of a phosphorus atom bonded to both nitrogen and oxygen atoms. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds.
属性
CAS 编号 |
1060-41-9 |
|---|---|
分子式 |
C25H30N3O3P |
分子量 |
451.5 g/mol |
IUPAC 名称 |
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C25H30N3O3P/c1-30-24-13-9-21(10-14-24)19-27-17-6-18-28(20-22-11-15-25(31-2)16-12-22)32(27,29)26-23-7-4-3-5-8-23/h3-5,7-16H,6,17-20H2,1-2H3,(H,26,29) |
InChI 键 |
PEPKQXYBKIQSRK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2CCCN(P2(=O)NC3=CC=CC=C3)CC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



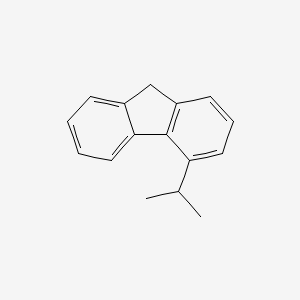
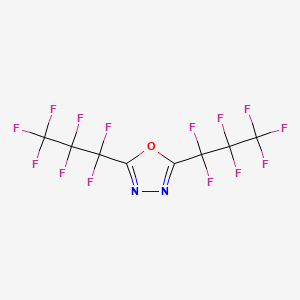
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
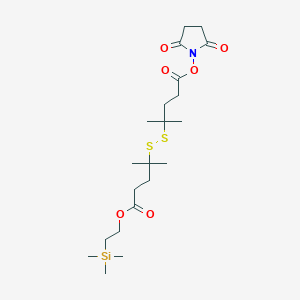
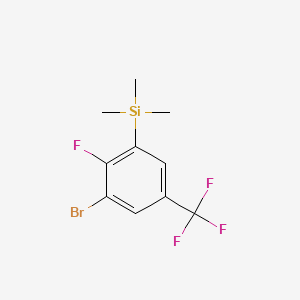
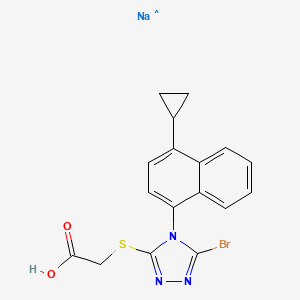
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
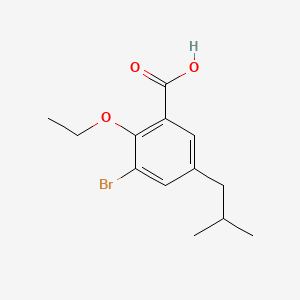
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
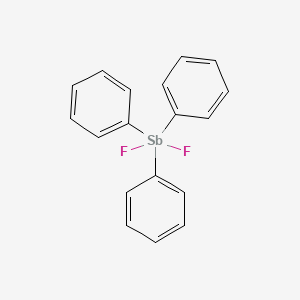
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
